molecular formula C13H18BrN3O3Si B1467714 2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid CAS No. 1334674-90-6

2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Cat. No. B1467714
M. Wt: 372.29 g/mol
InChI Key: TZANAKVXISCMLH-UHFFFAOYSA-N
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Description

2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a useful research compound. Its molecular formula is C13H18BrN3O3Si and its molecular weight is 372.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Intermediates in Organic Chemistry

  • 2-Bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid and related compounds are pivotal intermediates in the synthesis of various complex organic molecules. For instance, they play a crucial role in the creation of pyrazole and pyrazine derivatives, which have numerous applications in pharmaceutical and agrochemical industries. One study detailed the synthesis of a similar compound, 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, highlighting its significance in the production of new insecticides (Niu Wen-bo, 2011).

Application in Organic Electronic Materials

  • Pyrazine derivatives, closely related to the chemical , are extensively used in organic electronic materials. Their unique structural features enable the development of novel optoelectronic materials with promising applications. For example, a study on the regioselective synthesis of dipyrrolopyrazine derivatives, which are akin to the pyrazine derivatives, highlighted their potential use in optoelectronics due to their intriguing optical and thermal properties (Puttavva Meti et al., 2017).

Contribution to Heterocyclic Chemistry

  • The compound is also significant in the field of heterocyclic chemistry, where it contributes to the synthesis of various heterocyclic structures. These structures are crucial in drug discovery and development, as they form the backbone of many pharmaceuticals. Research on similar compounds, like pyrrolopyrazine derivatives, has led to new methods for the synthesis of complex heterocyclic compounds, which can be used for a range of applications, including medicinal chemistry (I. Simpson et al., 2015).

properties

IUPAC Name

2-bromo-5-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O3Si/c1-21(2,3)5-4-20-8-17-7-9(13(18)19)11-12(17)15-6-10(14)16-11/h6-7H,4-5,8H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZANAKVXISCMLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C2=NC(=CN=C21)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Synthesis routes and methods I

Procedure details

In a flask 2-bromo-5-(2-trimethylsilanylethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (3.11 g, 8.74 mmol) was dissolved in dioxane (120 mL) and H2O (30 mL) and the mixture cooled at 0° C. Sufamic acid (5.09 g, 52.4 mmol) was added, followed by a solution of sodium chlorite (1.28 g, 11.4 mmol) and potassium dihydrogen phosphate (14.3 g, 104.9 mmol) in H2O (75 mL) via an addition funnel over 15 min. The mixture was allowed to warm to room temperature over 2 h. The resulting yellow solid was filtered off, washed with H2O and hexane and dried. The filtrate was then extracted with EtOAc, and the combined organics washed with brine, dried over MgSO4 and concentrated to give additional product. In total 3.71 g of 2-bromo-5-(2-trimethylsilanylethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid was obtained as a yellow solid. 1H NMR (CDCl3, 400 MHz): δ (ppm) 8.52 (s, 1H), 8.42 (s, 1H), 5.73 (s, 2H), 3.56-3.65 (m, 2H), 0.90-1.02 (m, 2H), 0.00 (s, 9H).
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid
Quantity
5.09 g
Type
reactant
Reaction Step Two
Quantity
1.28 g
Type
reactant
Reaction Step Three
Quantity
14.3 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a flask 2-bromo-5-(2-trimethylsilanylethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (3.11 g, 8.74 mmol) was dissolved in dioxane (120 mL) and H2O (30 mL) and the mixture cooled at 0° C. Sulfamic acid (5.09 g, 52.4 mmol) was added, followed by a solution of sodium chlorite (1.28 g, 11.4 mmol) and potassium dihydrogen phosphate (14.3 g, 104.9 mmol) in H2O (75 mL) via an addition funnel over 15 min. The mixture was allowed to warm to room temperature over 2 h. The resulting yellow solid was filtered off, washed with H2O and hexane and dried. The filtrate was then extracted with EtOAc, and the combined organics washed with brine, dried over MgSO4 and concentrated to give additional product. In total 3.71 g of 2-bromo-5-(2-trimethylsilanylethoxymethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid was obtained as a yellow solid. 1H NMR (CDCl3, 400 MHz): δ (ppm) 8.52 (s, 1H), 8.42 (s, 1H), 5.73 (s, 2H), 3.56-3.65 (m, 2H), 0.90-1.02 (m, 2H), 0.00 (s, 9H).
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
5.09 g
Type
reactant
Reaction Step Two
Quantity
1.28 g
Type
reactant
Reaction Step Three
Quantity
14.3 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a 25 ml round bottom flask, 2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde (0.1 g, 0.00028 mol) and sulphamic acid (0.163 g, 0.00168 mol) were taken in dioxane (1 ml) and water (0.1 ml). A solution of NaClO2 (0.032 g, 0.00036 mol) and KH2PO4 (0.458 g, 0.00336 mol) in water (0.9 ml) was added at 0° C. and the reaction mixture was stirred at room temperature for 2 hr. After completion of the reaction, the reaction mixture was partitioned between water and ethyl acetate. The combined organics were washed with brine solution. The organic layer was separated and dried over sodium sulphate, concentrated to give 0.07 g of 2-bromo-5-((2-(trimethylsilyl)ethoxy)-methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid which was used as such in next step.
Quantity
0.163 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.032 g
Type
reactant
Reaction Step Two
Quantity
0.458 g
Type
reactant
Reaction Step Two
Name
Quantity
0.9 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Reactant of Route 2
2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Reactant of Route 3
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2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Reactant of Route 4
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2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Reactant of Route 5
2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Reactant of Route 6
2-bromo-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

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